molecular formula C13H10FN B1630253 N-(4-Fluorobenzylidene)aniline CAS No. 5676-81-3

N-(4-Fluorobenzylidene)aniline

Cat. No. B1630253
M. Wt: 199.22 g/mol
InChI Key: MPRONVWLCPZXOB-UHFFFAOYSA-N
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Patent
US05374701

Procedure details

To 4-fluorobenzaldehyde (24.8 g, 0.200 mol) and aniline (18.6 g, 0.200 mol) was added benzene (200 mL) and acetic acid (0.7 mL) and the mixture is heated under reflux until all the water (3.6 mL) was azeotropically removed. The solvent is evaporated and the residual oil upon cooling and stirring crystallized. The white mass was then recrystallized as needles (28 g, 70%): mp 39°-40° C. (PE) (lit.1 mp 40° C.).
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C1C=CC=CC=1.C(O)(=O)C>O>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[N:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
18.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.6 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
CUSTOM
Type
CUSTOM
Details
was azeotropically removed
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the residual oil upon cooling
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The white mass was then recrystallized as needles (28 g, 70%)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C=NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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